3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
“3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline” typically involves multi-step organic reactions. Common starting materials include 1,3-benzodioxole, 3-fluorobenzyl bromide, and appropriate pyrazoloquinoline precursors. The reactions may involve:
Condensation reactions: to form the core structure.
Substitution reactions: to introduce the fluorophenyl and benzodioxol groups.
Cyclization reactions: to form the pyrazoloquinoline ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including:
Catalysis: to improve reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxol or pyrazoloquinoline moieties.
Reduction: Reduction reactions could be used to modify specific functional groups.
Substitution: Various substitution reactions can introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline” would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or replication.
Disrupting cellular processes: Such as cell division or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinoline derivatives: Other compounds in this class with similar core structures.
Benzodioxole derivatives: Compounds with the benzodioxole moiety.
Fluorophenyl derivatives: Compounds with the fluorophenyl group.
Uniqueness
The uniqueness of “3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline” lies in its specific combination of functional groups and the resulting biological activities. Its distinct structure may confer unique properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-15-5-7-21-19(9-15)25-20(13-29(21)12-16-3-2-4-18(26)10-16)24(27-28-25)17-6-8-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTLCYINJFWKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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